

Preparing Stock Solutions of AST5902 Mesylate: An Application Note and Protocol

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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B15612647

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Abstract

This document provides a detailed protocol for the preparation of stock solutions of **AST5902 mesylate**, a potent EGFR inhibitor. AST5902 is the principal active metabolite of Afloglutinib and is utilized in cancer research to study EGFR-mediated signaling pathways.^{[1][2][3][4]}

Adherence to proper solution preparation techniques is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures for preparing both in vitro and in vivo solutions, and recommendations for storage to maintain compound integrity.

Introduction

AST5902 is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research and drug development.^{[1][3][5]} As the primary metabolite of Afloglutinib, AST5902 demonstrates significant antineoplastic activity.^{[2][3]} Accurate preparation of stock solutions is the first and a critical step in any experiment, ensuring that the compound is fully dissolved and stable for the duration of the study. This protocol provides standardized procedures for the solubilization and storage of **AST5902 mesylate** to support consistent experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of AST5902 trimesylate is presented in Table 1. Researchers should note that while the user request specified the mesylate salt, commercially available information predominantly refers to the trimesylate salt. The properties listed below are for AST5902 trimesylate.

Table 1: Properties of AST5902 Trimesylate

Property	Value	Source
CAS Number	2929417-90-1	[3][5]
Molecular Formula	C30H41F3N8O11S3	[3]
Molecular Weight	842.88 g/mol	[2][3][5]
Purity	≥ 98.75%	[1]
Appearance	Solid	N/A
Solubility (DMSO)	≥ 50 mg/mL (59.32 mM)	[2][3][6]
Solubility (In Vivo Formulation 1)	≥ 2.5 mg/mL (2.97 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1][6]
Solubility (In Vivo Formulation 2)	≥ 2.5 mg/mL (2.97 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)	[1][6]

Experimental Protocols

Materials

- **AST5902 mesylate** (or trimesylate) powder
- Dimethyl sulfoxide (DMSO), anhydrous
- PEG300
- Tween-80

- Saline solution
- 20% SBE- β -CD in Saline
- Sterile, amber vials or polypropylene tubes
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes and sterile, filtered pipette tips
- Analytical balance

Protocol for Preparing a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

- **Equilibrate AST5902 Powder:** Allow the vial of AST5902 powder to come to room temperature before opening to prevent condensation.
- **Weigh the Compound:** Accurately weigh the desired amount of AST5902 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 8.43 mg of AST5902 trimesylate.
- **Add Solvent:** Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
- **Dissolve the Compound:** Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath to aid dissolution.^{[1][3][6]} Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to minimize freeze-thaw cycles.^[1]

Protocol for Preparing a Solution for In Vivo Use

This protocol is adapted from established formulations.[\[1\]](#)[\[6\]](#)

- Prepare a High-Concentration DMSO Stock: First, prepare a concentrated stock solution in DMSO as described in section 3.2. For this example, a 25 mg/mL stock in DMSO will be used.[\[1\]](#)
- Vehicle Preparation (Formulation 1):
 - In a sterile tube, add 400 μ L of PEG300.
 - Add 100 μ L of the 25 mg/mL AST5902 in DMSO stock solution to the PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
 - Add 450 μ L of saline to bring the final volume to 1 mL. The final concentration of AST5902 will be 2.5 mg/mL.[\[1\]](#)
- Vehicle Preparation (Formulation 2):
 - In a sterile tube, add 900 μ L of 20% SBE- β -CD in saline.
 - Add 100 μ L of a 25 mg/mL AST5902 in DMSO stock solution to the SBE- β -CD solution.
 - Mix thoroughly until a clear solution is obtained. The final concentration of AST5902 will be 2.5 mg/mL.[\[1\]](#)

Storage and Stability

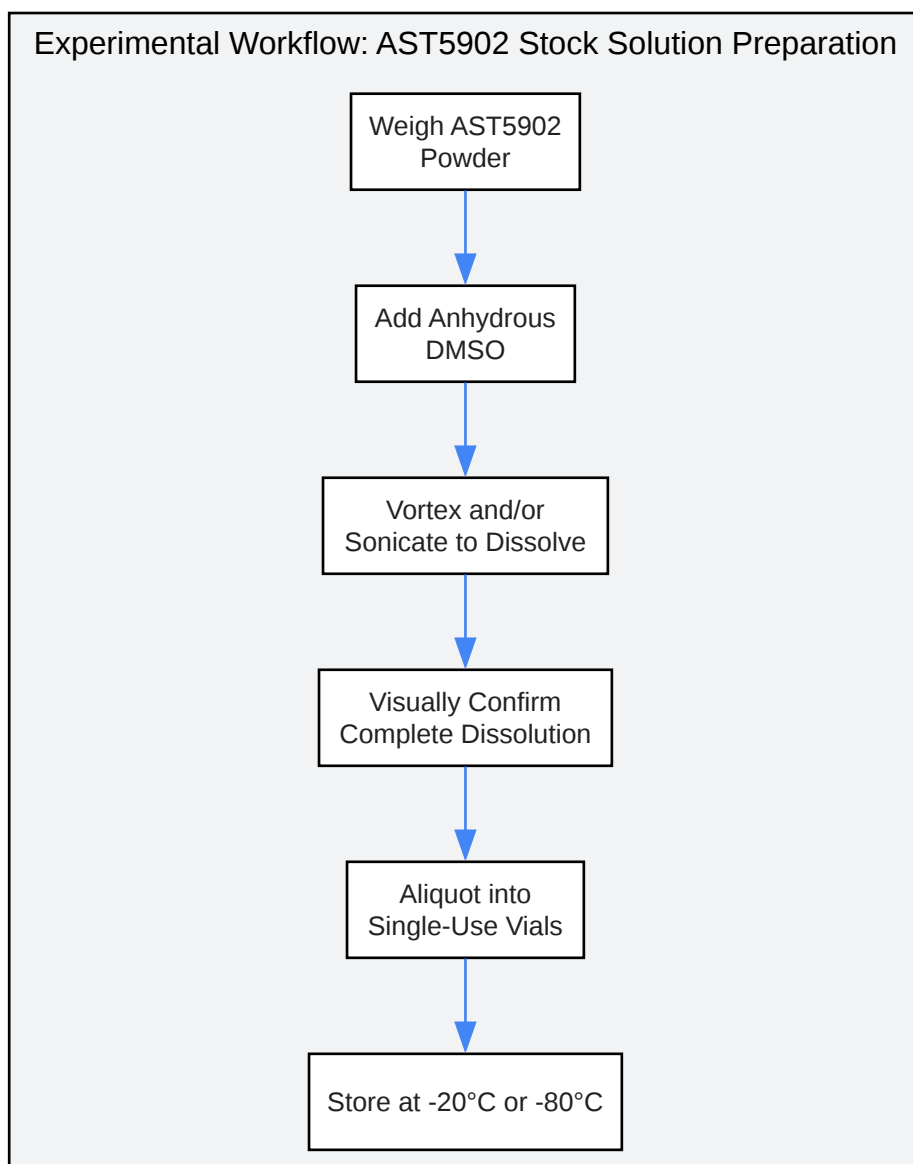
Proper storage is crucial to maintain the activity of AST5902 stock solutions.

- Powder: Store the solid compound at 4°C, sealed and protected from moisture and light.[\[5\]](#)[\[6\]](#)
- Stock Solutions:
 - Store aliquots of the stock solution at -80°C for up to 6 months.[\[1\]](#)[\[6\]](#)

- For short-term storage, solutions can be kept at -20°C for up to 1 month.[\[1\]](#)[\[6\]](#)
- Important Considerations:
 - Always use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[\[2\]](#)[\[3\]](#)
 - Avoid repeated freeze-thaw cycles of the stock solutions.[\[1\]](#)

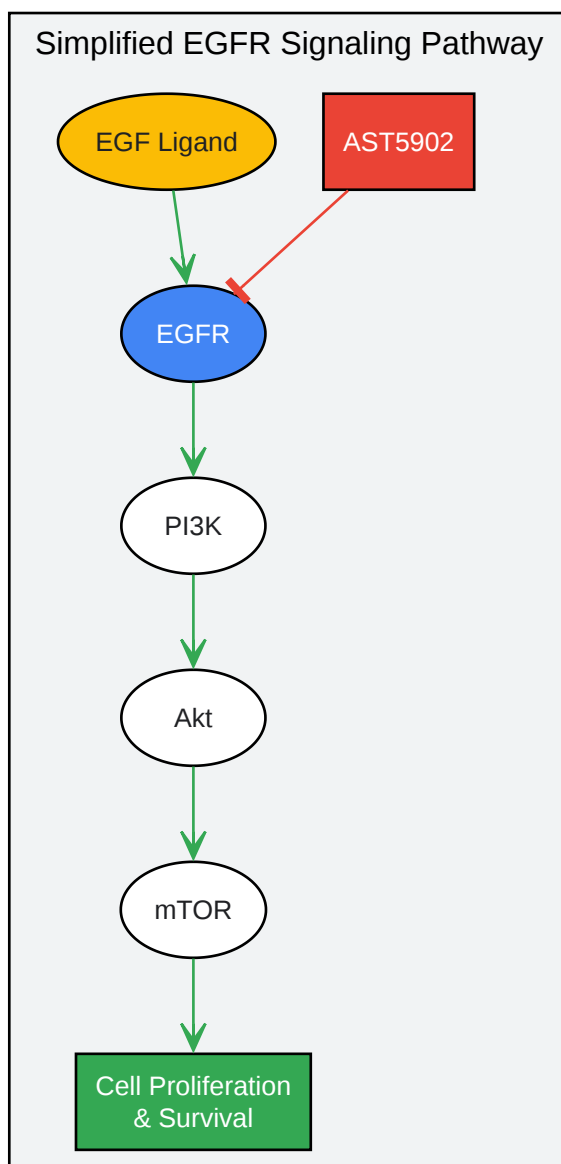
Visualizations

The following diagrams illustrate the experimental workflow for preparing AST5902 stock solutions and the EGFR signaling pathway, which is the target of this inhibitor.



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Caption: Workflow for preparing AST5902 stock solutions.



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Caption: AST5902 inhibits the EGFR signaling pathway.

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